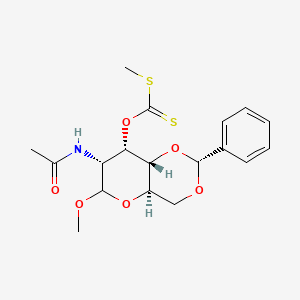
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structural features, which include an acetylamino group, a phenylmethylene group, and a carbonodithioate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes acetylation to introduce the acetylamino group. The phenylmethylene group is then introduced through a benzylation reaction. Finally, the carbonodithioate group is added via a reaction with carbon disulfide and methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) undergoes various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonodithioate group can be reduced to form thiol derivatives.
Substitution: The phenylmethylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenylmethylene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the phenylmethylene group can participate in hydrophobic interactions. The carbonodithioate group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(Acetylamino)-2-hydroxybenzoate: Similar in having an acetylamino group but differs in the rest of the structure.
Methyl 2-(Acetylamino)-2-deoxy-alpha-D-glucopyranoside: Lacks the phenylmethylene and carbonodithioate groups.
Uniqueness
Methyl 2-(Acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-alpha-D-glucopyranoside 3-(S-Methyl Carbonodithioate) is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups makes it a versatile compound in various scientific fields.
Eigenschaften
Molekularformel |
C18H23NO6S2 |
|---|---|
Molekulargewicht |
413.5 g/mol |
IUPAC-Name |
O-[(2R,4aR,7R,8S,8aS)-7-acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] methylsulfanylmethanethioate |
InChI |
InChI=1S/C18H23NO6S2/c1-10(20)19-13-15(25-18(26)27-3)14-12(23-17(13)21-2)9-22-16(24-14)11-7-5-4-6-8-11/h4-8,12-17H,9H2,1-3H3,(H,19,20)/t12-,13-,14-,15+,16-,17?/m1/s1 |
InChI-Schlüssel |
ARBSEIVQJXIUNT-DAUWQXBBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@@H]([C@H]2[C@@H](CO[C@H](O2)C3=CC=CC=C3)OC1OC)OC(=S)SC |
Kanonische SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)OC(=S)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















